molecular formula C18H20N4O5S B2361722 N1-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 868981-73-1

N1-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2361722
CAS RN: 868981-73-1
M. Wt: 404.44
InChI Key: HTMQHEGNLBAWGI-UHFFFAOYSA-N
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Description

N1-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide, commonly known as POA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. POA is a synthetic molecule that has been synthesized using various methods, and its synthesis has been optimized to produce high yields.

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic activities. Fibrosis is a pathological condition characterized by excessive tissue repair and collagen deposition, leading to organ dysfunction. The pyrimidine moiety, which is part of this compound’s structure, has shown promise in inhibiting fibrotic processes . Researchers have evaluated similar compounds against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in liver fibrosis. The inhibition of collagen expression and hydroxyproline content in cell culture medium suggests that this compound could be developed into novel anti-fibrotic drugs .

Anticancer Properties

Compounds with structures similar to N1-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide have been synthesized and tested for their cytotoxic activity against various cancer cell lines. For instance, derivatives have shown good cytotoxicity on breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) while exhibiting low toxicity on normal cell lines . This indicates the potential of this compound as a selective anticancer agent.

Tubulin Inhibition

The compound’s structure is reminiscent of molecules that target tubulin, a protein essential for cell division. Anti-tubulin agents are crucial in cancer treatment as they can disrupt the mitotic process in cancer cells. The compound’s ability to bind to tubulin could be harnessed to develop new anticancer therapies .

Synthesis of Heterocyclic Compounds

The oxazolidin and pyrimidine moieties present in the compound make it a valuable precursor in the synthesis of novel heterocyclic compounds. These compounds are significant in medicinal chemistry for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties .

Drug Design and Development

Due to its structural complexity and biological activity, this compound can serve as a scaffold in drug design and development. Its molecular framework can be modified to enhance its pharmacological properties or to reduce side effects, making it a versatile tool in creating new therapeutic agents .

Pharmacological Studies

The compound’s diverse pharmacological activities, such as antimicrobial, antiviral, and antitumor effects, make it an interesting subject for pharmacological studies. Researchers can explore its mechanism of action, optimize its efficacy, and study its interaction with biological targets .

Chemical Biology Research

In chemical biology, this compound can be used to study the interaction between small molecules and biological systems. It can help in understanding the biochemical pathways and molecular mechanisms underlying various diseases .

Molecular Modeling

The compound’s unique structure allows for molecular modeling studies to predict its interaction with various biological targets. This can aid in the rational design of new drugs and in the prediction of binding affinities and selectivity .

properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c23-17(20-12-14-6-8-19-9-7-14)18(24)21-13-16-22(10-11-27-16)28(25,26)15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMQHEGNLBAWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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